4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide -

4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide

Catalog Number: EVT-4202632
CAS Number:
Molecular Formula: C17H26N4O2S
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. It exhibits high potency and specificity for T790M-containing double mutant EGFRs, which are commonly implicated in resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib []. Notably, PF-06459988 displays minimal activity against wild-type EGFR, contributing to its improved safety profile compared to earlier EGFR inhibitors [].

PF-06747775

  • Compound Description: PF-06747775 is another potent, irreversible inhibitor designed to target oncogenic EGFR mutants, particularly those harboring the T790M gatekeeper mutation []. This compound demonstrates potent activity against four common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while exhibiting selectivity over wild-type EGFR []. PF-06747775 also displays a favorable pharmacokinetic profile, leading to its advancement into Phase I clinical trials for EGFR-driven non-small cell lung cancer [].

GDC-0994

  • Compound Description: GDC-0994 (also known as ulixertinib) is an orally bioavailable, small-molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound targets a critical node within the RAS/RAF/MEK/ERK signaling cascade, which is frequently activated in various cancers []. By inhibiting ERK1/2, GDC-0994 aims to disrupt this signaling pathway and exert anti-tumor effects.

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide

  • Compound Description: This compound, identified as (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide, is investigated for its potential in combination therapies for cancer treatment [, ]. It is proposed to be used alongside other anti-cancer agents or radiation therapy to enhance treatment efficacy [, ].

MK-8033

  • Compound Description: MK-8033 is a specific inhibitor of c-Met and Ron receptor tyrosine kinases, specifically designed to demonstrate preferential binding to their activated conformations []. It exhibits potent anti-tumor activity in preclinical models and offers potential advantages over inhibitors targeting inactive kinase forms due to its effectiveness against various activating mutations [].

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), specifically developed for topical ocular delivery as a therapy for neovascular age-related macular degeneration []. This compound demonstrates potent efficacy in rodent models of choroidal neovascularization while maintaining limited systemic exposure after topical administration []. These characteristics, combined with its acceptable ocular pharmacokinetic profile, make acrizanib a promising candidate for non-invasive treatment of wet AMD.

Properties

Product Name

4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide

IUPAC Name

N-methyl-4-[[2-methylpropyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzenesulfonamide

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C17H26N4O2S/c1-14(2)10-21(13-16-9-19-20(4)11-16)12-15-5-7-17(8-6-15)24(22,23)18-3/h5-9,11,14,18H,10,12-13H2,1-4H3

InChI Key

NANVAZLFIJGWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)S(=O)(=O)NC)CC2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.